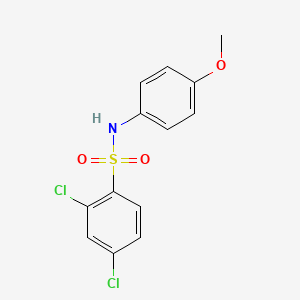
2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It is a member of the anthranilic acid derivatives class of NSAIDs and is structurally related to other drugs such as aspirin and ibuprofen. Mefenamic acid is a potent inhibitor of prostaglandin synthesis and is used to treat a variety of conditions such as menstrual cramps, arthritis, and fever.
作用機序
Mefenamic acid works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX, 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that is involved in the production of nitric oxide, a molecule that plays a key role in inflammation. Mefenamic acid has also been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair.
実験室実験の利点と制限
Mefenamic acid has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. Mefenamic acid has been shown to have some toxic effects on certain cell types, and care must be taken to ensure that the concentrations used in experiments are not toxic. Additionally, 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid has a relatively short half-life and may require frequent dosing in some experiments.
将来の方向性
There are a number of potential future directions for research on 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid. One area of interest is the development of new formulations of 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid that can improve its bioavailability and reduce its toxicity. Another area of interest is the development of new analogs of 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid that may have improved efficacy or reduced toxicity. Additionally, there is interest in exploring the potential use of 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid in the treatment of other conditions such as cancer and neurodegenerative diseases.
合成法
Mefenamic acid can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-methoxyaniline to form 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide. This intermediate is then hydrolyzed to form 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid.
科学的研究の応用
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of inflammation and pain. Mefenamic acid has also been used in clinical trials to treat conditions such as dysmenorrhea, osteoarthritis, and postoperative pain.
特性
IUPAC Name |
2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-19-11-5-3-10(4-6-11)16-20(17,18)13-7-2-9(14)8-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJVYNIBQPPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

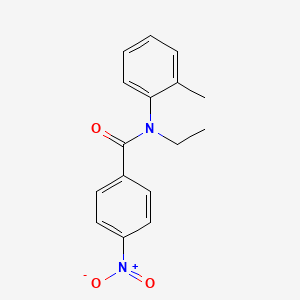
![1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B5749211.png)
![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5749219.png)
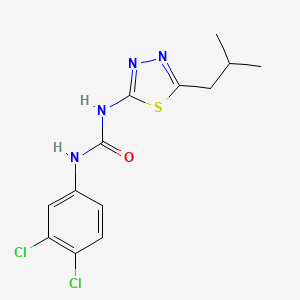
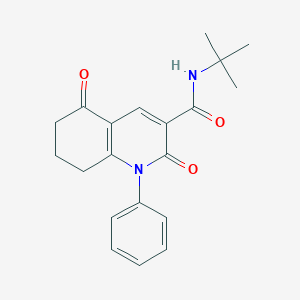
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]nicotinohydrazide](/img/structure/B5749250.png)
![N-(4-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5749254.png)

![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5749272.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5749281.png)
![5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749289.png)
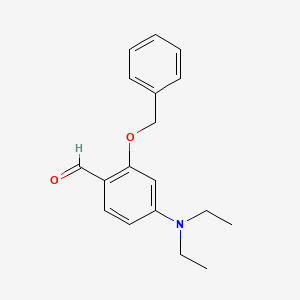

![6-oxo-6H-anthra[1,9-cd]isoxazole-3-carbaldehyde](/img/structure/B5749325.png)